molecular formula C16H24N2O3 B2721895 N-(2-methoxyethyl)-4-(4-methoxypiperidin-1-yl)benzamide CAS No. 2034522-04-6

N-(2-methoxyethyl)-4-(4-methoxypiperidin-1-yl)benzamide

Cat. No.: B2721895
CAS No.: 2034522-04-6
M. Wt: 292.379
InChI Key: AWGUXHAJQSDZIV-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-(4-methoxypiperidin-1-yl)benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with a methoxyethyl group and a methoxypiperidinyl group. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-(4-methoxypiperidin-1-yl)benzoic acid. This intermediate is then reacted with 2-methoxyethylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as halides or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-(2-methoxyethyl)-4-(4-methoxypiperidin-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxy and piperidinyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyethyl)-4-(4-ethoxypiperidin-1-yl)benzamide
  • N-(2-methoxyethyl)-4-(4-hydroxypiperidin-1-yl)benzamide
  • N-(2-methoxyethyl)-4-(4-methylpiperidin-1-yl)benzamide

Uniqueness

N-(2-methoxyethyl)-4-(4-methoxypiperidin-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-(4-methoxypiperidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-20-12-9-17-16(19)13-3-5-14(6-4-13)18-10-7-15(21-2)8-11-18/h3-6,15H,7-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGUXHAJQSDZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)N2CCC(CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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